

# Animal Models of Vidofludimus Efficacy

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## Compound Focus: Vidofludimus

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The table below summarizes the key animal models and findings identified in the search results.

Disease Model	Species	Key Findings / Effects	Reported Dose(s)	Primary Proposed Mechanism in Model
Experimental Autoimmune Encephalomyelitis (EAE) [1] [2]	Rat	Dose-dependent inhibition of cumulative disease scores.	Not Specified	DHODH inhibition [1]
Dextran Sodium Sulfate (DSS)-Induced Colitis [3]	Mouse	Exerted therapeutic effects in an FXR-dependent manner.	Not Specified	Farnesoid X Receptor (FXR) modulation [3]
Non-Alcoholic Fatty Liver Disease (NAFLD) [3]	Mouse	Remarkable beneficial effects in reducing NAFLD by targeting FXR.	Not Specified	Farnesoid X Receptor (FXR) modulation [3]
Systemic Lupus Erythematosus (SLE) [2]	Not Specified	Efficacy demonstrated; specific results not detailed.	Not Specified	Not Specified

Disease Model	Species	Key Findings / Effects	Reported Dose(s)	Primary Proposed Mechanism in Model
Transplant Rejection [2]	Not Specified	Efficacy demonstrated; specific results not detailed.	Not Specified	Not Specified

## Experimental Protocols from Available Data

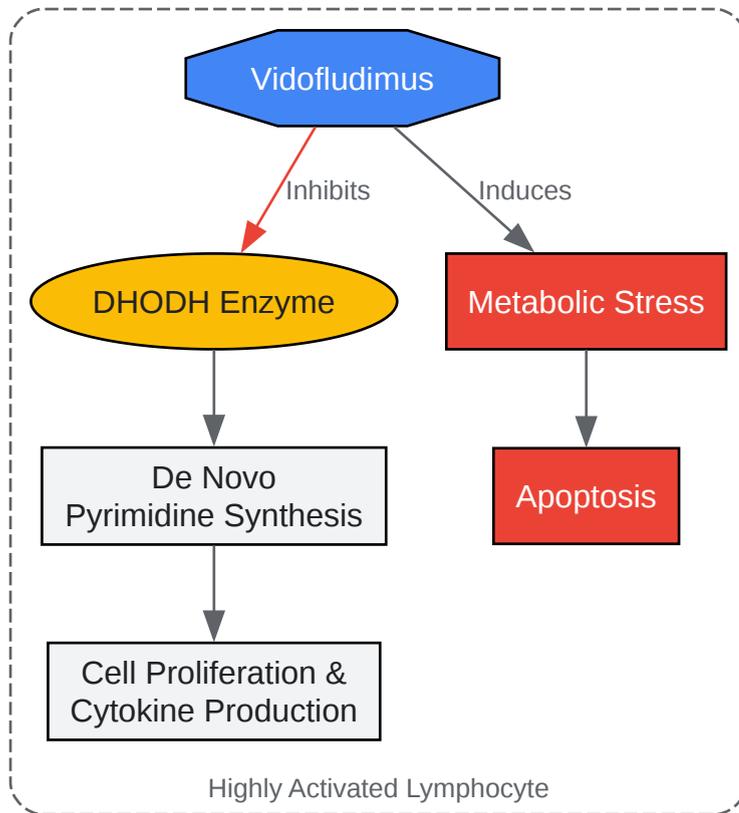
The search results provide some methodological details, but not the full protocols for all animal studies.

- **In Vitro Coregulator Binding Assay:** The interaction between **vidofludimus** and FXR was confirmed using **AlphaScreen assays**. The experiments used approximately 20 to 40 nM receptor LBD and 20-100 nM biotinylated cofactor peptides in a buffer containing 50 mM MOPS and 50 mM NaF. Dose-response curves were generated with seven concentrations of the compound [3].
- **In Vivo Model Dosing:** For the DSS-induced colitis and NAFLD models, the therapeutic effects were shown to be **FXR-dependent**, suggesting the use of FXR-knockout mice as a control to confirm the on-target mechanism [3].
- **Species Specificity Note:** A notable preclinical finding is that **vidofludimus** is **7.5 times less potent** at inhibiting rat DHODH and **64.4 times less potent** at inhibiting mouse DHODH compared to the human enzyme. This is a critical factor for dose selection and data interpretation in rodent models [1].

## Mechanism of Action Pathways

**Vidofludimus** has a multimodal mechanism of action. The following diagrams illustrate its two primary pathways.

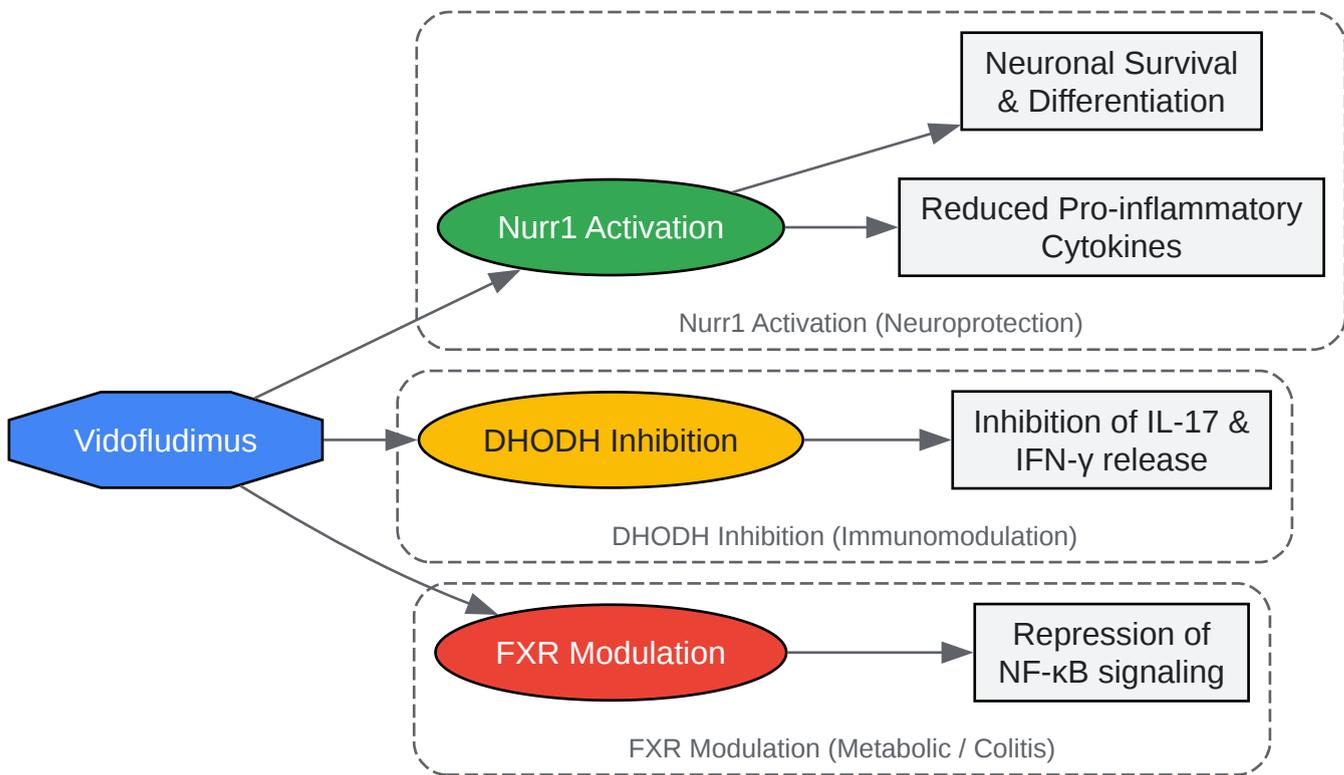
### DHODH Inhibition in Immune Cells



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This diagram shows how **vidofludimus** selectively targets metabolically active immune cells by inhibiting de novo pyrimidine synthesis.

## Neuroprotective & Anti-inflammatory Mechanisms



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This diagram summarizes the three key mechanisms of action of **vidofludimus**: neuroprotection via Nurr1 activation, immunomodulation via DHODH inhibition, and metabolic/anti-inflammatory effects via FXR modulation.

## Limitations and Further Research

The information available has significant gaps. Specific quantitative data (e.g., exact dose levels, number of animals, full statistical results) and detailed protocols (e.g., dosing schedules, formulation, endpoint measurements) for the animal models were not available in the searched literature.

For the most complete and current information, I recommend you:

- Check **clinical trial registries** (like ClinicalTrials.gov) for Immunic Therapeutics' phase 2 and 3 studies, which may reference preclinical data in their protocols.
- Search for **primary research articles** specifically on **vidofludimus** (IMU-838) in autoimmune disease or NAFLD/NASH models in scientific databases, as the reviewed articles likely reference

more detailed studies.

- Look for **conference abstracts** from Immunic Therapeutics, which often contain more detailed preclinical data presented at scientific meetings.

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## References

1. Vidofludimus calcium, a next generation DHODH inhibitor ... [sciencedirect.com]
2. Vidofludimus Calcium [imux.com]
3. Frontiers | Repositioning an Immunomodulatory Drug Vidofludimus as a Farnesoid X Receptor Modulator With Therapeutic Effects on NAFLD [frontiersin.org]

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